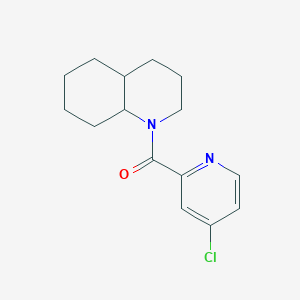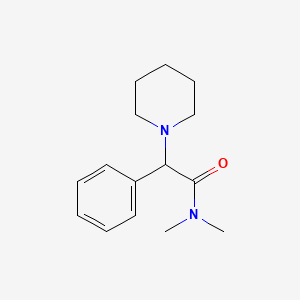
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitters and ion channels in the central nervous system. This compound has been shown to interact with GABA receptors, voltage-gated sodium channels, and NMDA receptors, which are all involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone have been studied extensively in animal models. This compound has been shown to reduce inflammation and pain, as well as to prevent seizures and protect against neurodegeneration. These effects are believed to be mediated by the modulation of neurotransmitter release and ion channel activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone in lab experiments include its high potency and selectivity for specific targets, as well as its relatively low toxicity compared to other compounds. However, its limitations include its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
For research on 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone include the development of more efficient synthesis methods, the identification of additional targets and mechanisms of action, and the optimization of its pharmacokinetic properties for clinical use. Additionally, this compound may have potential applications in the treatment of other conditions, such as anxiety and depression, which warrant further investigation.
Métodos De Síntesis
The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone has been achieved using several methods, including the reduction of 4-chloro-2-pyridinecarboxylic acid, the reaction of 4-chloro-2-pyridinecarboxaldehyde with cyclohexanone, and the condensation of 4-chloro-2-pyridinecarboxaldehyde with 1,2,3,4-tetrahydroquinoline. These methods have been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
The scientific research application of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone has been focused on its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various conditions, including chronic pain, epilepsy, and neuroinflammation.
Propiedades
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-12-7-8-17-13(10-12)15(19)18-9-3-5-11-4-1-2-6-14(11)18/h7-8,10-11,14H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMNECIKGRFTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)

![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)






